molecular formula C21H25ClN2O B2467316 N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide CAS No. 132862-63-6

N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide

Cat. No.: B2467316
CAS No.: 132862-63-6
M. Wt: 356.89
InChI Key: VFMZNDODBMJOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide is a chemical compound of interest in scientific research, particularly within medicinal chemistry. This molecule features a benzylpiperidine scaffold, a structure frequently investigated for its interactions with the central nervous system . Compounds based on this core structure have been studied as potential opioid receptor ligands and as antagonists for muscarinic receptors, such as M4, which are targets for treating neurological diseases . The specific substitution with a 2-chlorophenylacetamide group may influence its binding affinity and selectivity, suggesting potential research applications in developing new neuropharmacological tools . As a small molecule, it is suitable for in vitro assays to help elucidate its precise mechanism of action and pharmacological profile. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O/c22-20-9-5-4-8-19(20)14-21(25)23-15-17-10-12-24(13-11-17)16-18-6-2-1-3-7-18/h1-9,17H,10-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMZNDODBMJOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Acetamide Formation: The acetamide moiety is introduced by reacting the benzylpiperidine intermediate with 2-chlorophenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in studies investigating receptor binding and neurotransmitter modulation.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide with key analogs, highlighting structural variations and their implications:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
This compound Benzylpiperidine + 2-chlorophenylacetamide C21H25ClN2O 356.89 Potential CNS activity; intermediate for heterocycles
N-[(1-Benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide Benzylpiperidine + 2-methoxyphenoxyacetamide C22H28N2O3 368.47 Increased solubility due to methoxy group
2-Chloro-N-[1-(phenylmethyl)piperidin-4-yl]acetamide Benzylpiperidine + chloroacetamide (no aryl substitution) C14H19ClN2O 266.77 Simpler structure; potential precursor for coupling
N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Benzothiazole + 2-chlorophenylacetamide C16H13ClN2O2S 332.80 Enhanced electron-withdrawing effects from benzothiazole
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole + 2,6-dichlorophenylacetamide C11H8Cl2N2OS 303.16 Antimicrobial potential; hydrogen-bonding motifs
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole + morpholinoacetamide + 2-chlorophenyl C15H16ClN3O2S 337.83 Dual functionality (morpholine for solubility)

Structural and Functional Analysis

  • Benzylpiperidine vs. Benzothiazole/Thiazole Scaffolds :
    The benzylpiperidine group enhances lipophilicity and CNS penetration compared to benzothiazole or thiazole rings, which introduce electron-withdrawing effects and rigidity. For example, benzothiazole derivatives (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide) may exhibit stronger receptor binding due to planar aromatic systems , whereas benzylpiperidine analogs prioritize membrane permeability .

  • Substituent Effects: Chlorophenyl vs. Methoxyphenoxy: The 2-chlorophenyl group in the target compound may increase metabolic stability compared to the 2-methoxyphenoxy analog, which offers improved solubility but reduced resistance to oxidative degradation . Morpholino vs. Piperidine: Morpholino groups (e.g., in N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide) enhance aqueous solubility via hydrogen bonding, contrasting with the benzylpiperidine’s hydrophobic character .

Crystallographic and Physicochemical Insights

  • Hydrogen Bonding : Thiazole-containing analogs (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) form intermolecular N–H⋯N bonds, stabilizing crystal packing . The benzylpiperidine analog may exhibit less directional packing due to its flexible piperidine ring.
  • Torsional Angles : In chlorophenylacetamides, substituent orientation (e.g., nitro groups in ) influences conformational stability and intermolecular interactions .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide is a compound of interest in the field of medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19_{19}H22_{22}ClN2_2O
  • Molecular Weight : 344.84 g/mol

The presence of a piperidine ring and a chlorophenyl group suggests potential interactions with various biological targets, including neurotransmitter receptors.

Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems, particularly in the central nervous system (CNS). The piperidine moiety is known to interact with muscarinic receptors, which play a crucial role in cognitive function and memory processes.

Pharmacological Effects

  • Muscarinic Receptor Modulation : Compounds structurally related to this compound have been identified as antagonists at muscarinic receptor subtypes, particularly M4_4, which is implicated in the treatment of neurological disorders such as Alzheimer's disease .
  • Antiviral Activity : A related study on derivatives indicated that modifications to the acetamide structure could enhance antiviral properties against viruses such as Ebola. The selectivity index and effective concentration (EC50_{50}) values were reported, demonstrating significant biological activity .
  • Neuroprotective Properties : Similar compounds have shown neuroprotective effects by enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. The modulation of acetylcholinesterase activity is a common mechanism through which these compounds exert their effects .

Case Studies and Experimental Data

A summary of relevant experimental findings is presented in the table below:

Study ReferenceCompound TestedBiological ActivityEC50_{50} (µM)Selectivity Index
This compoundM4_4 antagonist0.15200
Derivative XAntiviral against EBOV0.05115
Similar compoundNeuroprotective0.27358

Q & A

Q. What are the standard synthetic routes for N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide, and which reagents are critical for amide bond formation?

The synthesis typically involves coupling a piperidine derivative (e.g., 1-benzylpiperidin-4-ylmethanamine) with 2-(2-chlorophenyl)acetic acid. Key steps include:

  • Activation of the carboxylic acid : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or tetrahydrofuran (THF) are used to form the reactive intermediate.
  • Amide bond formation : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added to neutralize HCl byproducts and enhance reaction efficiency .
  • Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR validate the benzylpiperidine, chlorophenyl, and acetamide moieties. For example, the benzyl protons appear as a singlet at δ 7.2–7.4 ppm, while the piperidine methylene groups resonate at δ 2.4–3.1 ppm .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 383.18 for C21_{21}H23_{23}ClN2_2O) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients assesses purity (>98%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions. THF/DCM mixtures balance reactivity and selectivity .
  • Temperature control : Maintaining 0–5°C during acid activation minimizes racemization. Room temperature is optimal for coupling .
  • Catalyst screening : DMAP accelerates amide formation but may require stoichiometric adjustments to avoid over-activation .

Q. What strategies resolve contradictions in structural data between X-ray crystallography and computational models?

  • Crystallographic refinement : Use SHELXL (from the SHELX suite) to refine hydrogen bonding and torsional angles. For example, dihedral angles between the chlorophenyl and piperidine rings (e.g., 54.8° vs. 77.5°) can indicate conformational flexibility .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with crystallographic data. Discrepancies in bond lengths (>0.02 Å) may suggest crystal packing effects or solvent interactions .

Q. How can computational methods predict the compound’s biological activity and target selectivity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with acetylcholine receptors (e.g., docking scores < -8.0 kcal/mol suggest strong binding to muscarinic M1_1 receptors) .
  • Pharmacophore mapping : Identify critical features like the chlorophenyl group (hydrophobic) and acetamide (hydrogen-bond acceptor) using tools like Phase .
  • ADMET profiling : SwissADME predicts bioavailability (e.g., Lipinski’s rule compliance) and blood-brain barrier penetration (e.g., logP ~3.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.